(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate
Description
Properties
IUPAC Name |
methyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-20(24)16(13-21)19-22(15-10-6-3-7-11-15)18(23)17(26-19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVWULTOMPUAG-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate typically involves the condensation of benzylidene derivatives with cyanoacetic acid esters. One common method includes the following steps:
Condensation Reaction: Benzylidene derivatives react with cyanoacetic acid esters in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the thiazolidinone ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Addition at the Exocyclic Double Bond
The conjugated enone system (C5-ylidene group) facilitates Michael addition reactions with nucleophiles. This reactivity is critical for modifying the C5 position or generating hybrid pharmacophores .
Cyclization Reactions
The cyano and ester groups participate in intramolecular cyclizations, forming fused heterocycles.
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With Hydrazine : Forms pyrazole rings via nucleophilic attack on the cyano group, followed by cyclocondensation .
Example:
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With Thiourea : Generates thiazole or thiadiazole rings under acidic conditions .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification, enabling functional group interconversion.
Electrophilic Substitution at the Thiazolidinone Ring
The N3 and C2 positions are sites for electrophilic modifications:
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N3-Alkylation : Using alkyl halides in DMF/K₂CO₃ yields N-alkylated derivatives with enhanced bioactivity .
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C2-Substitution : The cyanoacetate moiety undergoes Knoevenagel condensation with aldehydes, forming extended conjugated systems .
Photochemical and Thermal Rearrangements
Computational studies (DFT) suggest potential -sigmatropic rearrangements under UV light or heat, though experimental confirmation is pending .
Interaction with Biological Targets
The compound inhibits enzymes via covalent binding (e.g., cysteine proteases) through its electrophilic double bond and thiazolidinone core . Key interactions include:
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Hydrogen bonding with the 4-keto group.
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π-Stacking via the phenyl and benzyl substituents.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate typically involves the condensation of suitable precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in human cancer cells, suggesting its potential as a chemotherapeutic agent.
Table 1: Cytotoxic Activity of this compound
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size and weight in xenograft models of breast cancer.
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to decreased swelling and pain, supporting its anti-inflammatory potential.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Research Findings and Trends
Biological Activity
(Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a member of the thiazolidinone family, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Overview of Thiazolidinones
Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen, recognized for their pharmacological properties. The presence of these heteroatoms enhances their interaction with biological targets, making them valuable in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Condensation Reactions : The initial step often involves the reaction of cyanoacetate with benzylidene derivatives under basic conditions.
- Cyclization : This step forms the thiazolidinone ring, crucial for its biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Antimicrobial Properties
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. A study evaluated various 4-oxo-thiazolidin-2-ylidene derivatives against several bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
The compound showed promising antibacterial and antifungal properties, indicating its potential as a therapeutic agent against infections .
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, derivatives were tested against various cancer cell lines (e.g., MDA-MB-231, HCT116), showing IC50 values in the micromolar range, which suggests moderate to potent anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling, leading to altered cellular responses.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing physiological processes.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and tested for antimicrobial efficacy against common pathogens. The results indicated that modifications in the molecular structure significantly affected their activity levels .
- Anticancer Screening : In a comparative study, various thiazolidinone derivatives were screened for their ability to inhibit cancer cell lines. The results highlighted that structural variations could enhance potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing (Z)-methyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate?
- Methodology : Synthesis typically involves a multi-step approach:
Thiazolidinone Core Formation : Reacting thiosemicarbazide derivatives with chloroacetic acid under reflux in a DMF/acetic acid mixture to form the thiazolidinone ring .
Cyanoacetate Functionalization : Introducing the cyanoacetate group via Knoevenagel condensation, requiring precise pH control (e.g., sodium acetate buffer) to stabilize intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) is critical to isolate the (Z)-isomer, as geometric isomers often co-elute .
- Challenges : Low yields due to side reactions (e.g., oxidation of the thiazolidinone ring) and isomer separation .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., benzyl protons at δ 4.3–4.5 ppm) and confirm (Z)-configuration via coupling constants .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 407.1 for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry; comparable thiazolidinone derivatives show planar ring systems with bond angles of 120° ± 2° .
Q. How is preliminary bioactivity screening conducted for this compound?
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC values < 10 µM suggest potency) .
- Controls : Rosiglitazone (thiazolidinedione analog) is used as a positive control for PPAR-γ modulation .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies optimize synthetic routes?
- Kinetic Analysis : Use pseudo-first-order conditions to study thiazolidinone ring formation. Activation energy (E) for analogous reactions ranges 50–70 kJ/mol, indicating temperature-sensitive steps .
- Mechanistic Probes : Isotopic labeling (e.g., O in the carbonyl group) tracks oxygen exchange during cyclization .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity in Knoevenagel condensations .
Q. What strategies address contradictions in reported bioactivity data?
- Case Study : Discrepancies in IC values may arise from:
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cellular toxicity .
- Isomer Purity : HPLC (C18 column, acetonitrile/water) ensures >95% (Z)-isomer purity before testing .
Q. How does structural modification influence structure-activity relationships (SAR)?
- SAR Table :
- Design Principles : Electron-withdrawing groups (e.g., -Cl) at the benzyl position enhance electrophilicity and target binding .
Q. What computational tools predict the compound’s reactivity and metabolic stability?
- Reactivity : Molecular docking (AutoDock Vina) models interactions with PPAR-γ (PDB ID: 2PRG), identifying key hydrogen bonds with Ser289 and His449 .
- Metabolism : CYP450 enzyme profiling (SwissADME) predicts N-demethylation and sulfoxidation as major metabolic pathways .
Data Contradiction Analysis
Q. How to resolve conflicting thermal stability data from DSC and TGA?
- Case Example : DSC shows a sharp endotherm at 180°C (melting), while TGA indicates 10% mass loss at 150°C.
- Resolution : The discrepancy arises from solvent residues (e.g., DMF) detected via GC-MS. Pre-drying samples at 80°C under vacuum eliminates artifacts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
